Product packaging for 2-Bromo-5-(difluoromethyl)-3-nitropyridine(Cat. No.:)

2-Bromo-5-(difluoromethyl)-3-nitropyridine

Cat. No.: B11718545
M. Wt: 253.00 g/mol
InChI Key: NQYNMKVZYFWOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-(difluoromethyl)-3-nitropyridine is a halogenated nitropyridine derivative intended for research and development purposes only. It is not for diagnostic or therapeutic uses. Compounds within this chemical class, characterized by an electron-deficient pyridine ring, are valuable intermediates in organic synthesis . The presence of both a bromine and a nitro group on the ring makes this structure a potential candidate for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are central to constructing complex molecules in medicinal chemistry . Based on its molecular framework, researchers primarily value this compound for exploring structure-activity relationships in the development of new active compounds for pharmaceuticals and crop protection agents . As with similar research chemicals, proper storage in a cool, dark place under an inert atmosphere is recommended . Handling should adhere to strict safety protocols. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Globally shipped and available for inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrF2N2O2 B11718545 2-Bromo-5-(difluoromethyl)-3-nitropyridine

Properties

Molecular Formula

C6H3BrF2N2O2

Molecular Weight

253.00 g/mol

IUPAC Name

2-bromo-5-(difluoromethyl)-3-nitropyridine

InChI

InChI=1S/C6H3BrF2N2O2/c7-5-4(11(12)13)1-3(2-10-5)6(8)9/h1-2,6H

InChI Key

NQYNMKVZYFWOHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Difluoromethyl 3 Nitropyridine

Retrosynthetic Disconnections and Precursor Analysis

A logical retrosynthetic analysis of 2-Bromo-5-(difluoromethyl)-3-nitropyridine suggests several potential disconnection points. The carbon-bromine bond is a prime candidate for disconnection, leading to the precursor 5-(difluoromethyl)-3-nitropyridine. This precursor could be obtained from a corresponding aminopyridine via a Sandmeyer-type reaction or through direct bromination.

Another key disconnection involves the introduction of the nitro group. This suggests a precursor such as 2-bromo-5-(difluoromethyl)pyridine, which could be nitrated. However, controlling the regioselectivity of nitration on a substituted pyridine (B92270) ring can be challenging.

Finally, the difluoromethyl group can be considered a point of disconnection. This leads to a precursor such as a pyridine-5-carbaldehyde, which could be converted to the difluoromethyl group, or a pyridine ring that undergoes direct C-H difluoromethylation.

Based on the available literature for similar compounds, a plausible forward synthetic strategy would involve the construction of a pyridine ring already bearing the difluoromethyl group, followed by sequential introduction of the nitro and bromo substituents. A key intermediate in such a strategy could be a 2-amino-5-(difluoromethyl)pyridine or a 2-hydroxy-5-(difluoromethyl)pyridine derivative.

Assembly of Substituted Pyridine Ring Systems

The construction of a pyridine ring bearing a difluoromethyl group at the 5-position is a critical step in the synthesis of the target molecule. One effective method starts from difluoroacetic anhydride (B1165640). An efficient five-step, two-pot procedure has been developed to prepare 4-(difluoromethyl)pyridin-2-amine, a structural isomer of a potential precursor. acs.org This synthesis involves the reaction of difluoroacetic anhydride with ethyl vinyl ether and pyridine to form an intermediate which is then cyclized. acs.org

A general approach to substituted pyridines involves the cyclocondensation of a trifluoromethyl-containing building block. nih.gov While this method focuses on trifluoromethyl groups, similar strategies could be adapted for difluoromethyl analogues. The synthesis of 2,5-disubstituted pyridine derivatives can also be achieved through a ring opening and closing cascade mechanism of isoxazoles. researchgate.net

Strategies for Introduction of the Bromine Substituent

The introduction of a bromine atom at the 2-position of the pyridine ring can be accomplished through two primary strategies: direct bromination or bromination via a diazotization reaction.

Direct Bromination Approaches

Bromination via Diazotization Reactions

A more reliable method for the regioselective introduction of a bromine atom is the Sandmeyer reaction. wikipedia.org This reaction involves the conversion of an amino group to a diazonium salt, which is then displaced by a bromide. wikipedia.org In the context of synthesizing this compound, a plausible precursor would be 2-amino-5-(difluoromethyl)-3-nitropyridine. This aminopyridine would be treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, followed by the addition of a copper(I) bromide solution. nih.govorganic-chemistry.org The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts. wikipedia.org A convenient and scalable process for the preparation of 2,5-dibromopyridine (B19318) has been developed starting from 2-aminopyridine, involving bromination followed by a Sandmeyer reaction. heteroletters.org

Reaction StepReagents and ConditionsProduct
Diazotization2-amino-5-(difluoromethyl)-3-nitropyridine, NaNO₂, HBr5-(difluoromethyl)-3-nitropyridin-2-yl diazonium bromide
Sandmeyer Reaction5-(difluoromethyl)-3-nitropyridin-2-yl diazonium bromide, CuBrThis compound

Methodologies for Introducing the Difluoromethyl Group

The introduction of the difluoromethyl (CF₂H) group is a key challenge in the synthesis of the target compound. The CF₂H group is of significant interest in medicinal chemistry as it can act as a lipophilic bioisostere of hydroxyl or thiol groups. rsc.org

Electrophilic Difluoromethylation Reactions

Direct C-H difluoromethylation of pyridines represents a highly efficient and atom-economical approach. researchgate.netnih.gov Recent advancements have enabled the site-selective introduction of the difluoromethyl group at the meta- or para-position of pyridines through a regioselectivity switch. researchgate.netnih.govuni-muenster.de This method involves the use of oxazino pyridine intermediates, which are accessed from the parent pyridine. researchgate.netnih.govresearchgate.net The meta-C-H difluoromethylation is achieved through a radical process, while the selectivity can be switched to the para-position by in situ transformation of the oxazino pyridines to pyridinium (B92312) salts upon acid treatment. researchgate.netnih.gov

Another approach involves the use of electrophilic difluoromethylating reagents. A photoredox catalytic strategy has been developed for the regioselective C2- or C4-difluoroalkylation of pyridine N-oxides using an electrophilic difluoroacetate (B1230586) radical (•CF₂CO₂Et). tandfonline.com This method takes advantage of the activation of the pyridine ring through N-oxidation. tandfonline.comresearchgate.netnih.gov

The development of novel difluoromethylating reagents is an active area of research. Ethyl bromodifluoroacetate has been used as a cheap and safe reagent for the N-difluoromethylation of pyridines in a transition-metal-free process. rsc.orgrsc.orgnih.gov While this method targets the nitrogen atom, it highlights the reactivity of such reagents. Metallaphotoredox catalysis has also been employed for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as the CF₂H radical source. princeton.edu

MethodReagents and ConditionsRegioselectivity
C-H Difluoromethylation via Oxazino PyridineOxazino pyridine intermediate, radical difluoromethylating agentMeta-position
C-H Difluoromethylation via Pyridinium SaltPyridinium salt, radical difluoromethylating agentPara-position
Photocatalytic DifluoroalkylationPyridine N-oxide, ethyl bromodifluoroacetate, photocatalystC2- or C4-position

Nucleophilic Difluoromethylation Reactions

Nucleophilic difluoromethylation involves the reaction of a difluoromethyl anion equivalent with an electrophilic substrate. In the context of synthesizing this compound, this would typically involve a pyridine ring that is activated towards nucleophilic attack. Reagents capable of delivering a nucleophilic "CF2H" group are essential for this approach.

One common source for nucleophilic difluoromethylation is the phosphorus ylide Ph3P=CF2, which can be generated under mild conditions from precursors like (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) in the presence of triphenylphosphine. nih.gov Another efficient reagent is the phosphonium (B103445) salt [Ph3P(+)CF2H]Br⁻ (DFPB), which can directly transfer a CF2H group to carbonyl compounds, a transformation driven by the high phosphorus-oxygen bond affinity. nih.gov For the synthesis of the target pyridine, a strategy could involve the reaction of such a nucleophilic reagent with a suitable pyridine-based electrophile, although direct application to a 2-bromo-3-nitropyridine (B22996) precursor is not extensively documented. The electron-deficient nature of the pyridine ring, enhanced by the nitro and bromo substituents, would theoretically make it susceptible to nucleophilic aromatic substitution, though C-H functionalization via this pathway is less common.

Table 1: Selected Reagents for Nucleophilic Difluoromethylation

Reagent/System Precursor(s) Typical Substrates Reference
Difluorinated Phosphorus Ylide (Bromodifluoromethyl)trimethylsilane, Triphenylphosphine Ketones, Nitro Alkenes nih.gov

Radical Difluoromethylation Pathways

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of heterocycles, including pyridines. rsc.org These methods offer a direct route to installing the difluoromethyl group, often avoiding the need for pre-functionalized starting materials. The direct C-H difluoromethylation of pyridines is an economically efficient way to access difluoromethyl pyridines. researchgate.netnih.gov

Recent advancements have addressed the challenge of regioselectivity in pyridine functionalization. A notable strategy involves the temporary dearomatization of the pyridine ring to form oxazino-pyridine intermediates. uni-muenster.de These intermediates can then undergo site-selective radical difluoromethylation. For instance, a radical process using these intermediates can achieve meta-C-H difluoromethylation. researchgate.netnih.gov The selectivity can be switched to the para position by converting the intermediates into pyridinium salts, which then react via a Minisci-type radical alkylation. thieme-connect.com

Key aspects of this approach include:

Intermediate Formation : Pyridines react with reagents like dimethylacetylene dicarboxylate (DMAD) to form bench-stable oxazino-pyridines. thieme-connect.com

Radical Source : A suitable difluoromethyl radical source is required. Reagents such as 2,2-difluoro-2-iodo-1-phenylethan-1-one have been identified for this purpose. thieme-connect.com

Regioselectivity : The reaction conditions (basic for meta, acidic for para) dictate the position of difluoromethylation. researchgate.netnih.gov

This methodology is robust and can be applied to late-stage functionalization of complex molecules, highlighting its potential utility in pharmaceutical and agrochemical research. uni-muenster.de

Synthetic Routes for the Nitro Group Introduction and Manipulation

The introduction of the nitro group at the C3 position is another critical step. This can be achieved either by direct nitration of a suitable pyridine precursor or by the chemical transformation of another nitrogen-containing functional group.

Directed Nitration of Pyridine Derivatives

Direct nitration is a common method for introducing a nitro group onto an aromatic ring. For a precursor such as 2-bromo-5-(difluoromethyl)pyridine, nitration would typically be performed using a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). The regiochemical outcome of the reaction is governed by the directing effects of the existing substituents. The pyridine nitrogen is deactivating, as are the bromo and difluoromethyl groups. The precise conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired 3-nitro isomer and prevent the formation of byproducts. nbinno.com

Nitration of halogenated pyridine derivatives is a well-established synthetic transformation. For example, 2-bromo-5-chloropyridine (B189627) can be nitrated with nitric acid to introduce a nitro group. nbinno.com Similarly, the nitration of 3-(trifluoromethyl)pyridine (B54556) derivatives followed by bromination is a viable route to related compounds.

Transformation of Pre-existing Nitrogen-Containing Functional Groups

An alternative to direct nitration is the transformation of an existing nitrogen-containing functional group, most commonly an amino group, into a nitro group. This two-step approach involves first synthesizing a 3-aminopyridine (B143674) derivative and then oxidizing the amino group.

A plausible synthetic sequence could start from 2-amino-5-bromopyridine. google.com This starting material could potentially undergo difluoromethylation, followed by oxidation of the amino group. A common method for converting an amino group on a pyridine ring to a nitro group is oxidation with peracetic acid in an acetic acid solvent, with the temperature controlled to prevent side reactions. google.com Following the oxidation, the product is typically isolated by adjusting the pH to alkaline conditions to precipitate the nitro compound. google.com This route offers an alternative for substrates that may be incompatible with harsh nitrating conditions or where direct nitration provides poor regioselectivity.

Multi-Component and Cascade Reaction Sequences Leading to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific multi-component reaction for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs could be applied to construct the substituted pyridine core in a convergent manner.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of this compound relies heavily on the optimization of reaction parameters and efficient isolation of the final product. Key variables that are typically optimized include temperature, solvent, reaction time, and the stoichiometry of reagents and catalysts. researchgate.netresearchgate.net

For instance, in the synthesis of related halogenated nitropyridines, reaction conditions are carefully controlled. The conversion of a 2-hydroxy-3-nitropyridine (B160883) to a 2-bromo-3-nitropyridine can be achieved using reagents like phosphorus tribromide or phosphorus oxybromide, often with a catalytic amount of DMF. chemicalbook.com The temperature may be elevated (e.g., 110 °C) to drive the reaction to completion. chemicalbook.com

Table 2: Parameters for Optimization in Halogenated Nitropyridine Synthesis

Parameter Variable Purpose Example Reference
Temperature 0 °C to 110 °C Control reaction rate and selectivity chemicalbook.comchemicalbook.com
Solvent Acetonitrile, Methanol, Ethyl Acetate Solubilize reactants, influence reactivity chemicalbook.comrsc.org
Reagent POBr₃, PBr₃, HNO₃/H₂SO₄ Effecting the desired chemical transformation chemicalbook.com
Catalyst DMF, Lewis Acids Increase reaction rate chemicalbook.com

| Reaction Time | 1 to 19 hours | Ensure complete conversion of starting material | chemicalbook.comrsc.org |

Isolation and purification procedures are critical for obtaining the target compound with high purity. A typical workup procedure for related compounds involves:

Quenching the reaction mixture, often by carefully pouring it onto ice water. chemicalbook.com

Extracting the product into a suitable organic solvent, such as ethyl acetate. chemicalbook.com

Washing the organic layer with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted reagents and byproducts. chemicalbook.com

Drying the organic phase over an anhydrous salt like sodium sulfate. chemicalbook.com

Removing the solvent under reduced pressure.

Final purification, which may involve recrystallization or column chromatography, to yield the pure product. chemicalbook.com

Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) is essential to determine the optimal reaction time and ensure the complete consumption of starting materials. chemicalbook.comchemicalbook.com

Despite a comprehensive search for scholarly articles, patents, and technical data sheets, specific experimental spectroscopic and analytical data for the chemical compound This compound is not publicly available. While the compound is listed in several chemical supplier databases, detailed characterization data such as Nuclear Magnetic Resonance (NMR) spectra, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy—essential for a thorough structural elucidation as per the requested article outline—could not be located.

The search yielded information for structurally similar compounds, such as 2-bromo-5-fluoro-3-nitropyridine (B1288531) and other substituted nitropyridines. However, the unique combination of a bromo, a difluoromethyl, and a nitro group on the pyridine ring in the specified arrangement lacks detailed published analytical data.

Consequently, it is not possible to generate the requested article with the required scientifically accurate and detailed content for the following sections:

Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Bromo 5 Difluoromethyl 3 Nitropyridine

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Without access to the primary spectral data from experimental analysis of "2-Bromo-5-(difluoromethyl)-3-nitropyridine," any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Below is a table of the chemical compounds that were part of the search process.

Crystallographic Data for this compound Remains Undetermined by Single-Crystal X-ray Diffraction

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the chemical compound this compound. This analytical technique, which provides the most definitive determination of a molecule's three-dimensional structure, appears not to have been reported for this specific compound in published scientific literature.

Single-crystal X-ray diffraction is a powerful method used to elucidate the precise arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can determine crystallographic parameters such as the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the molecule's conformation, bond lengths, and bond angles, which in turn influence its physical and chemical properties.

While information regarding the synthesis and properties of related compounds, such as 2-bromo-5-fluoro-3-nitropyridine (B1288531) and 2-bromo-5-nitropyridine, is accessible, specific crystallographic data for this compound is absent from the current body of scientific knowledge. Without experimental diffraction data, it is not possible to provide a detailed analysis of its molecular structure or to compile a table of its crystallographic parameters.

Further research, involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis, would be required to generate the data necessary for a complete structural elucidation.

Reactivity and Advanced Chemical Transformations of 2 Bromo 5 Difluoromethyl 3 Nitropyridine

Reactivity Profile of the Pyridine (B92270) Nucleus

The pyridine ring in 2-Bromo-5-(difluoromethyl)-3-nitropyridine is rendered highly electron-deficient by the strong electron-withdrawing effects of the nitro group at the 3-position and the difluoromethyl group at the 5-position. This electronic profile is the primary determinant of its reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pronounced electron-deficient nature of the pyridine nucleus makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being ortho to the bromo substituent, and the nitrogen atom of the pyridine ring both serve to stabilize the negative charge of the Meisenheimer intermediate that is typically formed during an SNAr reaction. This stabilization significantly facilitates the displacement of a suitable leaving group. In this molecule, the bromine atom at the 2-position is the most likely site for nucleophilic attack.

While no specific examples of SNAr reactions on this compound have been found in the searched literature, it is anticipated that a wide range of nucleophiles, such as amines, alkoxides, and thiolates, would readily displace the bromo substituent under standard SNAr conditions.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

Nucleophile Predicted Product
R-NH₂ 2-(Alkylamino)-5-(difluoromethyl)-3-nitropyridine
R-O⁻ 2-(Alkoxy)-5-(difluoromethyl)-3-nitropyridine
R-S⁻ 2-(Alkylthio)-5-(difluoromethyl)-3-nitropyridine

Note: This table is predictive and not based on reported experimental results.

Electrophilic Substitution Patterns and Reactivity

Conversely, the same electronic factors that activate the pyridine ring towards nucleophilic attack deactivate it towards electrophilic aromatic substitution. The combined electron-withdrawing power of the nitro and difluoromethyl groups, in addition to the inherent electron-deficient character of the pyridine ring nitrogen, makes electrophilic attack highly unfavorable. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are not expected to proceed under normal conditions.

Transformations Involving the Bromo-Substituent

The bromine atom at the 2-position is a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst and a base, is a powerful method for forming C-C bonds. The bromo substituent of this compound is an ideal partner for such reactions.

No specific studies demonstrating the Suzuki-Miyaura coupling of this compound were identified. However, it is highly probable that it would readily couple with a variety of aryl and heteroaryl boronic acids or their derivatives. The choice of catalyst, ligand, base, and solvent would be critical for optimizing the reaction yield and scope.

Table 2: Predicted Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Predicted Product
Aryl-B(OH)₂ 2-Aryl-5-(difluoromethyl)-3-nitropyridine
Heteroaryl-B(OH)₂ 2-Heteroaryl-5-(difluoromethyl)-3-nitropyridine

Note: This table is predictive and not based on reported experimental results.

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction would be a valuable tool for introducing a wide range of primary and secondary amines at the 2-position of the pyridine ring.

A search of the available literature and patent databases did not yield any specific examples of the Buchwald-Hartwig amination being performed on this compound. Theoretically, this substrate should be amenable to this transformation, allowing for the synthesis of a diverse library of 2-amino-5-(difluoromethyl)-3-nitropyridine derivatives. The success of such reactions would likely depend on the careful selection of the palladium precursor, phosphine (B1218219) ligand, and base to accommodate the specific amine coupling partner.

Table 3: Predicted Buchwald-Hartwig Amination Reactions

Amine Predicted Product
R¹R²NH 2-(R¹,R²-amino)-5-(difluoromethyl)-3-nitropyridine

Note: This table is predictive and not based on reported experimental results.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org In the context of this compound, the bromine atom at the C-2 position serves as an excellent leaving group for this transformation, enabling the direct introduction of various alkyne substituents.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the 2-alkynylpyridine product and regenerate the Pd(0) catalyst. This methodology is compatible with a wide range of functional groups on the alkyne partner, including alcohols and amines. soton.ac.uk

While specific studies on this compound are not prevalent, the conditions used for similar bromopyridine substrates can be extrapolated. A typical procedure would involve reacting the substrate with a terminal alkyne in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) trifluoroacetate, a copper(I) salt such as copper(I) iodide (CuI), and an amine base like triethylamine (Et₃N) in a suitable solvent such as DMF or a THF/Et₃N mixture. soton.ac.ukscirp.org

Table 1: Representative Conditions for Sonogashira Coupling of Bromopyridines

Catalyst SystemBaseSolventTemperatureTypical YieldsReference
Pd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100°C72-96% scirp.org
Pd(PPh₃)₄, CuIEt₃NTHF/Et₃NRoom Temp.85-93% soton.ac.uk
Pd(OAc)₂, DabcoK₂CO₃ACN80°CHighN/A
Pd(PPh₃)₄Et₃NToluene90°CModerate to HighN/A
Negishi and Stille Couplings for C–C Bond Formation

Beyond the introduction of alkynes, the bromine atom of this compound is amenable to other palladium- or nickel-catalyzed cross-coupling reactions for the formation of C-C bonds, notably the Negishi and Stille couplings. These reactions significantly broaden the synthetic utility of the scaffold, allowing for the incorporation of alkyl, vinyl, and aryl groups.

Negishi Coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org For this compound, a Negishi coupling would entail reaction with an organozinc halide (R-ZnX) in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) to yield the 2-substituted pyridine derivative. wikipedia.org The scope of the reaction is extensive, having been applied to the synthesis of complex molecules and unsymmetrical bipyridines from 2-bromopyridine. wikipedia.org

Stille Coupling utilizes an organotin reagent (organostannane) to couple with an organic halide. nrochemistry.comopenochem.orgorganic-chemistry.org A key advantage of Stille reagents is their stability to air and moisture, allowing for easy handling and storage. nrochemistry.comorganicreactions.org The reaction mechanism involves oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. nrochemistry.comopenochem.org The reaction tolerates a wide variety of functional groups and generally proceeds under mild conditions. nrochemistry.com The use of azastannatrane backbones has been shown to facilitate the coupling of secondary alkyl groups with high fidelity, preventing isomerization side reactions. nih.gov

Table 2: Comparison of Negishi and Stille Coupling Reactions

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organostannane (R-SnR'₃)
Catalyst Palladium or NickelPalladium
Key Advantages High functional group tolerance, broad scope (sp³, sp², sp C).Reagents are stable to air and moisture, mild reaction conditions.
Potential Drawbacks Organozinc reagents can be moisture sensitive.Toxicity of organotin compounds and byproducts. organic-chemistry.org

Lithiation and Magnesium-Halogen Exchange Reactions

An alternative strategy for functionalizing the C-2 position involves the generation of an organometallic intermediate via halogen-metal exchange. Lithiation and magnesium-halogen exchange are powerful methods for converting the C-Br bond into a more nucleophilic C-Li or C-Mg bond, which can then be reacted with a wide array of electrophiles.

Lithiation of bromopyridines typically requires very low temperatures (e.g., -100 °C in THF) to prevent side reactions like deprotonation or the formation of pyridyne intermediates. researchgate.net However, these conditions can cleanly generate the corresponding lithiopyridine, which serves as a potent nucleophile for reactions with aldehydes, ketones, nitriles, and other electrophiles.

Magnesium-Halogen Exchange offers a milder alternative to lithiation, often proceeding at more accessible temperatures. researchgate.net Reagents like isopropylmagnesium chloride (iPrMgCl) are commonly used to perform the bromine-magnesium exchange on bromopyridines at room temperature in THF. researchgate.net The resulting Grignard reagent is a versatile intermediate for further synthesis. The use of "Turbo-Grignard" reagents, such as iPrMgCl·LiCl, can significantly accelerate the rate of exchange, allowing the reaction to proceed efficiently even on substrates with sensitive functional groups like esters or nitro groups. researchgate.netharvard.edu This method has been successfully applied to various functionalized aryl bromides and iodides. harvard.edu Given the presence of the nitro group on the target molecule, the use of such enhanced Grignard reagents at low temperatures would likely be necessary to achieve a successful exchange without side reactions. harvard.edu

Table 3: Common Electrophiles for Trapping Pyridyl Organometallic Intermediates

ElectrophileProduct Functional Group
Aldehydes (e.g., Benzaldehyde)Secondary Alcohol
KetonesTertiary Alcohol
CO₂Carboxylic Acid
I₂Iodide
Nitriles (R-CN)Ketone (after hydrolysis)
TrimethylborateBoronic Acid

Reactions of the Nitro-Substituent

The nitro group at the C-3 position is a powerful electron-withdrawing group that strongly influences the electronic properties of the pyridine ring. It also serves as a versatile functional handle for subsequent transformations.

Reduction to Amino-Pyridine Derivatives and Subsequent Functionalization

One of the most common and useful transformations of the nitro group is its reduction to an amino group. This conversion dramatically alters the electronic nature of the pyridine ring, transforming the strongly deactivating nitro group into a strongly activating amino group. The resulting 2-bromo-3-amino-5-(difluoromethyl)pyridine is a valuable intermediate for further derivatization.

The reduction can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option. mdpi.com This typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is known for its high efficiency and environmentally friendly nature. mdpi.com Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed.

The resulting amino group can undergo a plethora of subsequent reactions. It can be diazotized and converted into a range of other functional groups (Sandmeyer reaction), acylated to form amides, or used as a nucleophile in substitution reactions. This opens up a vast chemical space for creating diverse libraries of pyridine derivatives. For instance, 2-Amino-5-bromo-3-nitropyridine is a known versatile building block in organic synthesis and pharmaceutical development due to the reactivity of its functional groups. chemimpex.com

Participation in Cycloaddition and Condensation Reactions

The electron-deficient nature of the pyridine ring, enhanced by the C-3 nitro group, makes it a suitable partner in certain pericyclic and condensation reactions.

Cycloaddition Reactions: The C=C bonds within the nitropyridine ring can act as a 2π component in 1,3-dipolar cycloaddition reactions. For example, 3-nitropyridines have been shown to react with azomethine ylides to form condensed pyrroline systems. mdpi.com The nitro group activates the scaffold, facilitating reactions with nucleophilic reagents or participation in Diels-Alder reactions. researchgate.net Nitrones can also undergo [3+2] cycloaddition reactions with the olefinic bonds of the ring to generate isoxazolidine products. organicreactions.orgwikipedia.org

Condensation Reactions: The nitro group activates adjacent methyl or methylene groups for condensation reactions. While the target molecule lacks such a group, related 2-methyl-3-nitropyridines readily undergo condensation with aromatic aldehydes in the presence of a base like piperidine to form 2-styryl-3-nitropyridines. researchgate.net The nitro group can also facilitate nucleophilic aromatic substitution (SₙAr) reactions, where it can be displaced by strong nucleophiles under certain conditions, although displacement of the C-2 bromine is generally more facile. nih.gov

Reactivity of the Difluoromethyl (CF₂H) Group

The difluoromethyl (CF₂H) group is increasingly incorporated into bioactive molecules as it often enhances pharmacokinetic properties. acs.org It is considered a bioisosteric replacement for hydroxyl or thiol groups and can improve metabolic stability. nih.gov While often considered a terminal functional group, the CF₂H moiety possesses its own distinct reactivity.

The hydrogen atom of the CF₂H group is acidic and can be deprotonated under strong basic conditions. This allows the difluoromethyl group to act as a masked nucleophile. acs.org The combination of a strong Brønsted base with a Lewis acid can deprotonate Ar-CF₂H compounds to generate stabilized Ar-CF₂⁻ synthons. acs.org These nucleophilic species can then react with a variety of electrophiles, enabling the construction of benzylic Ar-CF₂-R linkages. This methodology provides a powerful tool for late-stage functionalization and the introduction of difluoromethylene bridges in drug discovery programs. acs.org

Furthermore, direct C-H difluoromethylation of pyridine rings is a topic of active research, providing efficient access to these valuable compounds. researchgate.netnih.govchemeurope.com While the target molecule already contains this group, the underlying chemistry highlights the importance and accessibility of this structural motif in modern synthetic chemistry. chemeurope.com

Conversion to Other Fluorinated Moieties (e.g., CF₃, CHF₂)

While the difluoromethyl (CHF₂) group is a stable and desirable functional group in many applications, its conversion to other fluorinated moieties, such as the trifluoromethyl (CF₃) group, can be a valuable synthetic transformation. Methodologies for the direct conversion of a CHF₂ group to a CF₃ group on an aromatic ring are not widely reported and often require harsh reaction conditions. However, analogous transformations on other aromatic systems suggest potential routes.

One possible, though challenging, approach involves the deprotonation of the C-H bond in the difluoromethyl group, followed by fluorination. The acidity of this proton is increased by the electron-withdrawing effects of the adjacent fluorine atoms and the nitro group on the pyridine ring. Treatment with a strong base could generate a difluoromethyl anion, which could then be trapped by an electrophilic fluorine source.

TransformationReagentsPotential ProductNotes
Trifluoromethylation 1. Strong Base (e.g., LDA, n-BuLi)2. Electrophilic Fluorine Source (e.g., F-TEDA-BF₄)2-Bromo-5-(trifluoromethyl)-3-nitropyridineThis transformation is conceptually feasible but may be complicated by competing reactions at other sites of the molecule.

It is important to note that such transformations are often substrate-dependent and would require significant optimization to achieve viable yields for this compound.

Influence on Adjacent Functional Group Reactivity

The electronic properties of the difluoromethyl and nitro groups have a profound impact on the reactivity of the adjacent bromo group at the C2 position. Both groups are strongly electron-withdrawing, which significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation makes the bromide at the C2 position a good leaving group in the presence of various nucleophiles.

The combined electron-withdrawing effect of the 3-nitro and 5-difluoromethyl substituents greatly stabilizes the Meisenheimer complex, a key intermediate in SNAr reactions. This stabilization lowers the activation energy for the nucleophilic attack at the C2 position.

Reaction TypeNucleophileProduct
Nucleophilic Aromatic Substitution Amines (e.g., RNH₂)2-(Alkylamino)-5-(difluoromethyl)-3-nitropyridine
Alkoxides (e.g., RO⁻)2-(Alkoxy)-5-(difluoromethyl)-3-nitropyridine
Thiolates (e.g., RS⁻)2-(Alkylthio)-5-(difluoromethyl)-3-nitropyridine

Conversely, the reactivity of the nitro group itself can be influenced by the adjacent substituents. In some instances, with highly reactive nucleophiles, the nitro group at the C3 position could also be displaced, although displacement of the halogen at the C2 position is generally more common for 2-halo-3-nitropyridines.

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

In a multi-functionalized molecule like this compound, the principles of regioselectivity and chemoselectivity are crucial in predicting reaction outcomes. The inherent reactivity of each functional group (bromo, nitro, and difluoromethyl) and the electronic nature of the pyridine ring dictate which site is most likely to react under specific conditions.

Nucleophilic Aromatic Substitution:

In SNAr reactions, the primary site of attack is the carbon atom bearing the best leaving group and being most activated by electron-withdrawing groups. In this case, the C2 position, bearing the bromo group, is ortho to the strongly activating nitro group. The C6 position, while also activated by the pyridine nitrogen and the 5-difluoromethyl group, is generally less reactive towards nucleophilic attack than the C2 position in 2-halopyridines. The nitro group at C3 can also act as a leaving group, but typically requires more forcing conditions or specific nucleophiles compared to the displacement of a halogen at an activated position. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

For palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the C-Br bond is the reactive site. The chemoselectivity in these reactions is generally high for the transformation of the aryl bromide. The key consideration is the competition between different palladium-catalyzed processes if the coupling partners have multiple reactive sites. However, with a single C-Br bond in the starting material, the primary outcome is the substitution of the bromine atom.

Reaction TypeReagentsMajor Product
Suzuki Coupling Arylboronic acid, Pd catalyst, Base2-Aryl-5-(difluoromethyl)-3-nitropyridine
Stille Coupling Organostannane, Pd catalyst2-Aryl/Alkyl-5-(difluoromethyl)-3-nitropyridine
Buchwald-Hartwig Amination Amine, Pd catalyst, Base2-Amino-5-(difluoromethyl)-3-nitropyridine

The electronic environment created by the nitro and difluoromethyl groups can also influence the efficiency of these cross-coupling reactions by affecting the oxidative addition step at the palladium center. The electron-deficient nature of the pyridine ring can facilitate this step.

Computational and Theoretical Investigations of 2 Bromo 5 Difluoromethyl 3 Nitropyridine

Density Functional Theory (DFT) Studies of Electronic and Molecular Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-bromo-5-(difluoromethyl)-3-nitropyridine, DFT studies would provide fundamental insights into its properties. However, no specific studies have been published.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would also be necessary to identify different spatial arrangements (conformers) of the difluoromethyl group relative to the pyridine (B92270) ring and to determine their relative stabilities. As of now, specific optimized geometric parameters for this compound are not available in the literature.

Frontier Molecular Orbital (HOMO-LUMO) Energetics and Implications

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the nitro, bromo, and difluoromethyl groups would be expected to lower the energies of both the HOMO and LUMO. However, without specific calculations, the exact energy values and the HOMO-LUMO gap remain undetermined.

Interactive Data Table: Hypothetical HOMO-LUMO Data (Illustrative Only) No published data is available. The following table is for illustrative purposes to show how such data would be presented.

ParameterCalculated Value (eV)Implication
HOMO EnergyData Not AvailableElectron-donating ability
LUMO EnergyData Not AvailableElectron-accepting ability
HOMO-LUMO Gap (ΔE)Data Not AvailableChemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how the molecule will interact with other chemical species. In this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Specific MEP maps for this compound have not been published.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in studying reaction mechanisms by identifying intermediate structures and calculating the energy profiles of transition states. This allows researchers to understand the feasibility and kinetics of a chemical reaction. For this compound, theoretical studies could elucidate the mechanisms of nucleophilic aromatic substitution, a common reaction for such electron-deficient pyridine rings. Such analyses would provide valuable information on reaction pathways and the activation energies required, but this research has not yet been performed.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which can aid in the characterization of a compound.

NMR Chemical Shifts: DFT calculations can predict the 1H, 13C, and 19F NMR chemical shifts. These predicted values are invaluable for confirming the structure of a synthesized molecule by comparing them with experimental data.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. This theoretical spectrum can be compared with experimental spectra to confirm the compound's identity and structure.

Currently, there are no published reports containing the predicted spectroscopic parameters for this compound.

Interactive Data Table: Hypothetical Predicted NMR Chemical Shifts (Illustrative Only) No published data is available. The following table is for illustrative purposes.

AtomPredicted Chemical Shift (ppm)
1H (of CHF₂)Data Not Available
13C (C-Br)Data Not Available
19F (of CHF₂)Data Not Available

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Behavior

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use computationally derived descriptors (such as electronic, steric, and thermodynamic properties) to predict the chemical behavior of new, untested compounds. While QSRR studies have been applied to various classes of pyridine derivatives, a specific model incorporating this compound has not been developed due to the lack of both experimental reactivity data and the necessary calculated molecular descriptors.

Applications of 2 Bromo 5 Difluoromethyl 3 Nitropyridine As a Versatile Synthetic Building Block

Synthesis of Complex Pyridine-Containing Heterocycles

Development of Novel Organic Scaffolds with Tunable Electronic Properties

Information regarding the application of 2-Bromo-5-(difluoromethyl)-3-nitropyridine in the development of novel organic scaffolds with tunable electronic properties is not present in the available search results. The combination of electron-withdrawing nitro and difluoromethyl groups with a modifiable bromo position suggests potential in this area, but this has not been documented in specific studies.

Role in Cascade, Domino, and Multicomponent Reactions for Scaffold Diversification

The utility of this compound in cascade, domino, or multicomponent reactions to achieve scaffold diversification is not described in the reviewed scientific literature. These efficient synthetic strategies often rely on highly reactive and specifically designed building blocks, but the role of this particular compound has not been a subject of published research.

Strategic Introduction of Halogenated and Fluorinated Functionalities into Advanced Chemical Systems

While the compound itself contains halogenated (bromo) and fluorinated (difluoromethyl) functionalities, there are no specific studies detailing its use as a reagent for the strategic introduction of these groups into other advanced chemical systems. Its role appears to be more as a scaffold to be elaborated upon, rather than a functionalizing agent, though even this application lacks detailed documentation.

Future Research Avenues and Unexplored Frontiers for 2 Bromo 5 Difluoromethyl 3 Nitropyridine

Development of Novel Catalytic Systems for Site-Selective Transformations

The inherent reactivity of the pyridine (B92270) ring, further modulated by its substituents, presents a key opportunity for the development of novel catalytic systems to achieve site-selective transformations of 2-Bromo-5-(difluoromethyl)-3-nitropyridine. The bromine atom at the C2 position is a prime target for functionalization through various cross-coupling reactions.

Future research should focus on employing and optimizing palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which have proven effective for analogous bromo-nitropyridine systems. The development of bespoke ligand systems will be crucial to enhance catalytic activity and selectivity, particularly to prevent unwanted side reactions involving the nitro or difluoromethyl groups.

Furthermore, rhodium-catalyzed C-H activation presents another exciting frontier. While the electron-deficient nature of the nitropyridine ring can be challenging for direct C-H functionalization, the development of tailored catalytic systems could enable the selective introduction of new functional groups at the C4 or C6 positions. Investigating the directing-group potential of the existing substituents or the temporary installation of a directing group could be a viable strategy.

Potential Catalytic TransformationTarget PositionCatalyst System (Example)Potential Product Class
Suzuki CouplingC2Pd(PPh₃)₄, base2-Aryl-5-(difluoromethyl)-3-nitropyridines
Buchwald-Hartwig AminationC2Pd₂(dba)₃, ligand (e.g., BINAP)2-Amino-5-(difluoromethyl)-3-nitropyridines
C-H ArylationC4/C6[RhCp*Cl₂]₂, AgSbF₆4/6-Aryl-2-bromo-5-(difluoromethyl)-3-nitropyridines

Asymmetric Synthesis and Chiral Derivatization Strategies

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound serves as an excellent starting point for the development of novel chiral pyridine derivatives.

One promising avenue is the use of organocatalysis. Asymmetric Michael additions or domino reactions involving the activated pyridine ring could be explored. Chiral amine catalysts, such as those derived from proline, could potentially be employed to induce enantioselectivity in reactions with various nucleophiles.

Another key strategy involves the use of chiral ligands in transition metal-catalyzed reactions. The enantioselective synthesis of atropisomeric biaryls via Suzuki coupling, for instance, could be achieved by employing chiral phosphine (B1218219) ligands. Furthermore, the functional groups introduced via site-selective transformations (as discussed in 7.1) can be further elaborated using established chiral auxiliaries or catalysts to build complex stereogenic centers.

Asymmetric StrategyReaction TypeCatalyst/Ligand (Example)Potential Chiral Product
OrganocatalysisAza-Michael AdditionChiral Thiourea CatalystChiral 1,4-dihydropyridine (B1200194) derivatives
Transition Metal CatalysisAsymmetric Suzuki CouplingPd(OAc)₂ with Chiral Phosphine LigandAtropisomeric 2-aryl-5-(difluoromethyl)-3-nitropyridines
Chiral AuxiliaryDiastereoselective ReductionReduction of a ketone with a chiral boraneChiral secondary alcohol

Investigation of Photoinduced and Electrochemical Reactivity

The nitro and bromo substituents on the pyridine ring suggest a rich potential for photoinduced and electrochemical reactions, offering green and efficient synthetic alternatives.

Photoinduced Reactivity: The nitro group can be photochemically reduced or involved in radical reactions. Photoredox catalysis, using visible light, could be a powerful tool to generate radical species from this compound. For example, single-electron reduction of the nitro group could lead to radical anions that can participate in subsequent coupling reactions. Additionally, the C-Br bond could be susceptible to photolytic cleavage to generate pyridyl radicals for C-C bond formation.

Electrochemical Reactivity: The electrochemical reduction of the nitro group is a well-established process that can be finely tuned to yield different products, such as nitroso, hydroxylamino, or amino groups, by controlling the electrode potential. This offers a selective and reagent-free method for modifying the C3 position. Furthermore, the electrochemical oxidation or reduction of the pyridine ring itself could lead to interesting reactive intermediates for further functionalization.

MethodPotential TransformationProduct Type
Photoredox CatalysisRadical C-H arylationC4/C6-arylated pyridines
Direct PhotolysisC-Br bond cleavage and radical couplingBipyridine derivatives
Electrochemical ReductionSelective reduction of the nitro group2-Bromo-5-(difluoromethyl)-3-aminopyridine
Electrochemical OxidationFormation of pyridine radical cationsDimerized or functionalized pyridines

Potential as a Component in Materials Science and Supramolecular Chemistry Research

The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials and supramolecular assemblies.

Materials Science: The presence of the difluoromethyl group can enhance properties such as thermal stability, solubility, and lipophilicity, which are desirable in materials science. Derivatives of this compound could be investigated as components in:

Liquid Crystals: The rigid pyridine core and the polar substituents are features commonly found in liquid crystalline molecules. researchgate.netnih.govrsc.orgbohrium.com Judicious modification of the structure could lead to new materials with interesting mesomorphic properties. researchgate.netnih.govrsc.orgbohrium.com

Organic Electronics: The electron-deficient nature of the nitropyridine ring suggests potential applications as n-type materials in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs).

Supramolecular Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the difluoromethyl group can participate in weaker C-H···F interactions. These non-covalent interactions can be exploited to construct well-defined supramolecular architectures. For example, this compound and its derivatives could be used as ligands for the construction of:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions, leading to the formation of porous crystalline materials with potential applications in gas storage, catalysis, and sensing. rsc.orgrsc.orgacs.orgresearchgate.netnih.gov

Self-Assembled Monolayers and Gels: The interplay of hydrogen bonding, halogen bonding (from the bromine), and other intermolecular forces could be harnessed to create ordered structures on surfaces or in solution.

Research AreaPotential ApplicationKey Molecular Features
Materials ScienceLiquid CrystalsRigid core, polar substituents
Materials ScienceOrganic Electronics (n-type materials)Electron-deficient aromatic system
Supramolecular ChemistryMetal-Organic Frameworks (Ligands)Pyridine nitrogen for metal coordination
Supramolecular ChemistrySelf-AssemblyHydrogen bond acceptors, potential for halogen bonding

Q & A

Q. What are the key considerations for designing a synthesis route for 2-Bromo-5-(difluoromethyl)-3-nitropyridine?

  • Methodological Answer : The synthesis of halogenated nitropyridines typically involves sequential halogenation and nitration steps. For brominated derivatives, controlled bromination at low temperatures (e.g., 0–5°C) using Br₂ or HBr in the presence of FeBr₃ enhances selectivity and minimizes side reactions . Nitration requires careful temperature modulation (e.g., 30–50°C) with HNO₃/H₂SO₄ to prevent decomposition of intermediates. The difluoromethyl group may necessitate inert atmospheres (N₂/Ar) to avoid hydrolysis during synthesis .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm) and coupling patterns for fluorine (²J₃-F ~15 Hz). The difluoromethyl group (CF₂H) shows a triplet near δ 5.5–6.0 ppm .
  • IR Spectroscopy : Nitro group (NO₂) exhibits strong absorptions at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ confirm molecular weight, while fragmentation patterns distinguish bromine isotopes (m/z 79/81) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent. Monitor fractions via TLC (Rf ~0.3–0.5) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (>98%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model electronic effects. The difluoromethyl group lowers electron density at the pyridine ring, enhancing electrophilicity at C-2 and C-6 positions .
  • Reactivity Analysis : Fukui indices (nucleophilic/electrophilic) identify reactive sites. Charge distribution maps show bromine and nitro groups as electron-withdrawing, directing nucleophilic attack .

Q. How can contradictory literature data on nitration yields of halogenated pyridines be resolved?

  • Methodological Answer :
  • Systematic Screening : Vary nitration agents (e.g., HNO₃ vs. AcONO₂) and solvents (H₂SO₄ vs. CH₃COOH). Kinetic studies at 30–60°C reveal optimal conditions (e.g., 45°C in H₂SO₄ yields 65% product) .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., di-nitrated derivatives) and adjust stoichiometry (HNO₃:substrate = 1.2:1) .

Q. What strategies mitigate decomposition of this compound under acidic conditions?

  • Methodological Answer :
  • Stabilization : Store at –20°C in amber vials under N₂. Avoid prolonged exposure to moisture or light .
  • Reaction Buffers : Use pH 6–7 phosphate buffers during biological assays. Add radical scavengers (e.g., BHT) to suppress free-radical degradation .

Q. How does the difluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?

  • Methodological Answer :
  • Comparative SAR Studies : Test analogs (e.g., 5-Bromo-3-nitro-2-pyridinol) in enzyme inhibition assays. Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., ΔIC₅₀ = 2.4 μM vs. 8.7 μM for non-fluorinated analogs) .
  • Metabolic Stability : Fluorination reduces oxidative metabolism in liver microsomes, extending half-life (t₁/₂ = 12.3 h vs. 4.5 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.